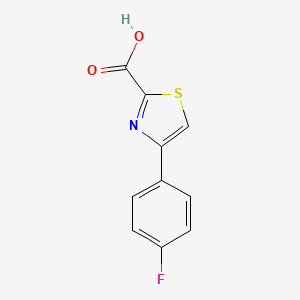

4-(4-Fluorophenyl)thiazole-2-carboxylic acid

描述

属性

IUPAC Name |

4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTZSCPHZARMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589588 | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-96-7 | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization-Based Synthesis from Precursors

A common strategy involves the cyclization of appropriate precursors such as thiosemicarbazones or thioamides with halogenated ketones or aldehydes bearing the 4-fluorophenyl substituent. This method forms the thiazole ring while positioning the fluorophenyl group at the 4-position.

-

- Temperature: Moderate heating (50–80°C)

- Solvents: Polar solvents like ethanol or methanol

- Catalysts: Bases such as sodium hydroxide or potassium carbonate

- Reaction Time: 6–48 hours depending on the method

-

- Hantzsch Condensation: Condensation of thiosemicarbazones derived from 4-fluorophenyl aldehydes with α-bromoacetophenones to form the thiazole ring regioselectively.

- Knöevenagel Condensation: Reaction of 4-thioxo-2-thiazolidinone derivatives with fluorophenyl-substituted aldehydes in refluxing glacial acetic acid or PEG-400 as a green solvent alternative.

Oxidation of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

The aldehyde precursor, 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde, can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate under acidic or basic conditions.

- Reaction Conditions:

- Oxidant: Potassium permanganate (KMnO4)

- Medium: Acidic or basic aqueous solution

- Temperature: Ambient to moderate heating

- Yield: Moderate to good depending on reaction control

Direct Carboxylation Approaches

Though less commonly reported, direct carboxylation of thiazole intermediates using carbon dioxide under catalytic conditions can introduce the carboxylic acid group at the 2-position. This method requires precise control of reaction parameters and catalysts to achieve selectivity.

| Preparation Method | Key Reagents/Precursors | Solvent/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference/Notes |

|---|---|---|---|---|---|---|

| Hantzsch Condensation | Thiosemicarbazones + α-bromoacetophenones | Ethanol, NaOH or K2CO3 | 50–80 | 24–48 h | 70–85 | Regioselective thiazole ring formation; widely used for 4-fluorophenyl substitution |

| Knöevenagel Condensation | 4-Thioxo-2-thiazolidinone + fluorophenyl aldehyde | Glacial acetic acid or PEG-400 | Reflux (approx. 100) | 6–12 h | 60–75 | PEG-400 offers greener alternative; catalyst-free conditions |

| Oxidation of Aldehyde | 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde | KMnO4 in acidic/basic medium | Ambient to 60 | Several hours | Moderate | Converts aldehyde to carboxylic acid; requires careful control to avoid over-oxidation |

| Cyclization from Amino Acid Esters | 3-Amino-2-thiophene carboxylic acid methyl ester derivatives | Various (formamide, POCl3) | Heating | Multi-step | ~45 | Multi-step synthesis involving formylation, cyclization, chlorination, and substitution steps |

The synthesized 4-(4-Fluorophenyl)thiazole-2-carboxylic acid is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern; fluorophenyl protons appear at δ 7.28–7.43 ppm; thiazole ring protons at δ ~7.8 ppm.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C10H6FNO2S.

- Infrared (IR) Spectroscopy: Characteristic carboxylic acid peaks at ~1727 cm⁻¹ and thiazole ring vibrations.

- Melting Point Determination: Typically around 110–112 °C for the pure compound.

- X-ray Crystallography: Used to confirm molecular structure and packing in solid state.

The preparation of this compound involves well-established synthetic methodologies centered on thiazole ring formation and functional group transformations. The Hantzsch and Knöevenagel condensations are prominent methods for constructing the thiazole core with the fluorophenyl substituent. Subsequent oxidation of aldehyde intermediates or direct carboxylation strategies yield the target carboxylic acid. Reaction conditions are generally mild to moderate, with polar solvents and base catalysts facilitating the transformations. Analytical techniques confirm the structure and purity of the final product, supporting its application in further chemical and pharmaceutical research.

化学反应分析

Amidation Reactions

The carboxylic acid group readily participates in amide bond formation, a key reaction for generating bioactive derivatives.

Example Reaction

4-(4-Fluorophenyl)thiazole-2-carboxylic acid reacts with amines in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxybenzotriazole) to form corresponding amides .

Esterification and Hydrolysis

The carboxylic acid can be esterified or hydrolyzed under basic conditions.

Esterification

Reaction with alcohols (e.g., ethanol) under acidic catalysis produces esters:

Hydrolysis

Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate undergoes saponification with aqueous KOH to regenerate the carboxylic acid :

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| 2 N KOH in ethanol, 2 hours | This compound | 25-72% |

Substitution Reactions

The fluorophenyl group participates in electrophilic aromatic substitution (EAS), though its electron-withdrawing nature directs reactivity to specific positions.

Nitration

Under mixed acid conditions (HNO₃/H₂SO₄), nitro groups are introduced at the para position relative to fluorine.

Halogenation

Bromination using Br₂/FeBr₃ yields 4-(4-fluoro-3-bromophenyl)thiazole-2-carboxylic acid.

Oxidation and Reduction

The thiazole ring and substituents undergo redox reactions:

Oxidation

-

The methyl group (if present in analogs) oxidizes to a carboxylic acid using KMnO₄.

-

Thiazole rings are generally stable to oxidation but may degrade under strong conditions (e.g., CrO₃).

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to dihydrothiazole derivatives.

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol.

Cyclization and Coupling Reactions

The compound serves as a building block for synthesizing complex heterocycles:

Suzuki Coupling

The brominated derivative reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd catalysis to form biaryl systems .

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O | 4-(4-Fluorobiphenyl)thiazole-2-carboxylic acid | 60-80% |

Key Research Findings

-

Biological Relevance : Amide derivatives exhibit cytotoxicity against cancer cell lines (IC₅₀ = 0.4–3.9 μM) .

-

Structural Insights : Conjugation between the thiazole ring and carboxylic acid group enhances stability and binding affinity .

-

Industrial Applications : Continuous flow reactors optimize large-scale synthesis, achieving >90% purity.

科学研究应用

4-(4-Fluorophenyl)thiazole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism by which 4-(4-Fluorophenyl)thiazole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and fluorophenyl group contribute to its binding affinity and specificity.

相似化合物的比较

- 4-(4-Chlorophenyl)thiazole-2-carboxylic acid

- 4-(4-Bromophenyl)thiazole-2-carboxylic acid

- 4-(4-Methoxyphenyl)thiazole-2-carboxylic acid

Comparison: 4-(4-Fluorophenyl)thiazole-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more suitable for drug development compared to their chloro, bromo, or methoxy analogs.

生物活性

4-(4-Fluorophenyl)thiazole-2-carboxylic acid is a thiazole derivative that has attracted attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound, drawing from various scientific studies.

- Molecular Formula : C10H6FNO2S

- Molecular Weight : 223.22 g/mol

- SMILES Notation : O=C(O)C1=NC(C2=CC=C(F)C=C2)=CS1

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various strains of bacteria and fungi. For instance, derivatives of thiazole compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

| Microorganism | Activity |

|---|---|

| Methicillin-resistant Staphylococcus aureus | Effective against resistant strains |

| Vancomycin-resistant Enterococcus faecium | Significant inhibition observed |

| Drug-resistant Candida strains | Broad-spectrum antifungal activity reported |

2. Anticancer Activity

The compound has shown promising anticancer effects in various studies. Its derivatives have been tested against several cancer cell lines, revealing notable cytotoxicity. For example, thiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in certain cancer lines .

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| HepG2 (liver cancer) | 1.61 ± 1.92 | Doxorubicin |

| A-431 (skin cancer) | 1.98 ± 1.22 | Doxorubicin |

| HT29 (colon cancer) | < 0.1 | Standard chemotherapeutics |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Receptor Binding : It has been shown to occupy serotonin receptors (5-HT2A) and alpha(1) adrenoceptors effectively .

- Cytotoxic Mechanisms : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity by facilitating interactions with cellular targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring significantly influence biological activity:

- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance activity against cancer cells .

- Thiazole Ring Modifications : Alterations at the 2-position of the thiazole scaffold can increase potency against specific microbial strains .

Case Studies

Several case studies highlight the efficacy of this compound in clinical and laboratory settings:

- Anticancer Efficacy : In a study involving various human cancer cell lines, thiazole derivatives showed a marked reduction in cell viability compared to untreated controls, suggesting potential as a therapeutic agent .

- Antimicrobial Screening : A series of synthesized thiazole compounds were tested against drug-resistant pathogens, showing significant inhibition rates that could lead to new treatments for resistant infections .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-fluorophenyl)thiazole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of 4-fluorophenyl-substituted thioureas with α-bromoketones, followed by oxidation of the thiazole ring to introduce the carboxylic acid group. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd catalysts for cross-coupling reactions). Reaction progress should be monitored using TLC or HPLC .

- Key Considerations : Impurities such as unreacted thiourea or bromoketone intermediates may require purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural identity of this compound?

- Analytical Techniques :

- NMR : and NMR to verify the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and carboxylic acid proton (δ ~12–13 ppm).

- LC-MS : To confirm molecular weight (expected [M-H]⁻ ion at m/z 238.0) and detect trace impurities .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions (pH >8). Pre-formulation studies should assess solubility in buffers relevant to biological assays (e.g., PBS, pH 7.4) .

- Experimental Tip : For in vitro studies, prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Approach : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities to target proteins (e.g., AMPK). Substituent effects at the thiazole 4-position can be modeled to optimize steric and electronic interactions .

- Case Study : Fluorine at the para position enhances metabolic stability by reducing CYP450-mediated oxidation. Methyl or chloro substituents at the thiazole 5-position may improve lipophilicity (logP) for blood-brain barrier penetration .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Troubleshooting :

- Discrepant NMR Peaks : Compare experimental data with computed spectra (e.g., using ACD/Labs or ChemDraw). For example, unexpected splitting in aromatic protons may indicate residual solvent (e.g., DMSO-d6) or rotamers .

- LC-MS Adducts : Use high-resolution MS (HRMS) to distinguish between [M+H]⁺ and sodium/potassium adducts. Adjust ionization settings (ESI vs. APCI) to minimize adduct formation .

Q. What strategies are effective for improving yield in large-scale synthesis while maintaining purity?

- Process Optimization :

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to reduce side products.

- Crystallization : Use anti-solvent (e.g., water) addition to isolate the carboxylic acid form with >98% purity (melting point: 217–220°C) .

- Scale-Up Challenges : Monitor exothermic reactions (e.g., bromoketone addition) using in situ IR or Raman spectroscopy to prevent thermal degradation .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and handling?

- Stability Studies :

- pH Stability : The carboxylic acid group is prone to decarboxylation at pH <2 or >10. Store lyophilized powder at -20°C in airtight containers with desiccants .

- Thermal Degradation : TGA analysis shows decomposition onset at ~200°C. Avoid prolonged heating during synthesis or purification .

Q. What are the best practices for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Biological Assays :

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure AMPK activation. Compare IC₅₀ values against known activators like AICAR .

- Antimicrobial Screening : Conduct MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Structural analogs with chloro substituents show enhanced activity .

Methodological Notes

- Safety : Always use PPE (gloves, goggles) and work in a fume hood. Waste containing fluorinated byproducts must be disposed via licensed hazardous waste services .

- Data Reproducibility : Document reaction parameters (solvent purity, catalyst lot numbers) meticulously. Cross-validate spectral data with open databases (e.g., PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。